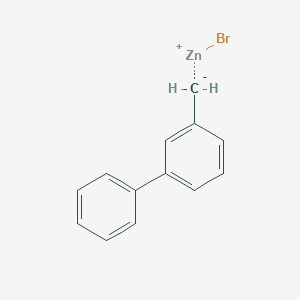

(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF

Description

(Biphenyl-3-ylmethyl)zinc bromide is an organometallic reagent used in synthetic chemistry for cross-coupling reactions, such as Negishi and Kumada couplings.

Properties

IUPAC Name |

bromozinc(1+);1-methanidyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTBBLVNHSUFKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Biphenyl-3-ylmethyl)zinc bromide can be synthesized through the reaction of biphenyl-3-ylmethyl bromide with zinc in the presence of THF. The reaction typically involves the use of activated zinc, which can be prepared by treating zinc dust with a small amount of iodine or by using commercially available activated zinc. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.

Industrial Production Methods

In an industrial setting, the production of (Biphenyl-3-ylmethyl)zinc bromide involves large-scale reactors equipped with efficient stirring and temperature control systems. The process begins with the preparation of biphenyl-3-ylmethyl bromide, followed by its reaction with activated zinc in THF. The reaction mixture is then filtered to remove any unreacted zinc and by-products, and the resulting solution is concentrated to obtain the desired concentration of 0.50 M.

Chemical Reactions Analysis

Types of Reactions

(Biphenyl-3-ylmethyl)zinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Oxidation: The compound can be oxidized to form biphenyl-3-ylmethyl alcohol.

Reduction: It can participate in reduction reactions, where it acts as a reducing agent.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in the presence of a catalyst, such as palladium.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: The major products are new carbon-carbon bonded compounds.

Oxidation: The primary product is biphenyl-3-ylmethyl alcohol.

Reduction: The main product is the reduced form of the starting material.

Scientific Research Applications

Key Applications

-

Cross-Coupling Reactions

- Negishi Coupling: (Biphenyl-3-ylmethyl)zinc bromide is primarily used in Negishi cross-coupling reactions to synthesize aryl and heteroaryl compounds. This reaction involves the coupling of organozinc reagents with organic halides, facilitated by palladium catalysts .

- Synthesis of Complex Molecules: It can be utilized to construct complex molecular architectures, including pharmaceuticals and agrochemicals. For instance, its application in synthesizing biphenyl derivatives has been documented extensively, highlighting its versatility in generating biologically active compounds .

-

Pharmaceutical Applications

- The biphenyl moiety is prevalent in drug design due to its ability to modulate biological activity. Compounds derived from biphenyl structures are known for their roles as anti-inflammatory agents and potential treatments for various diseases .

- Specific studies have shown that biphenyl derivatives can act as agonists for receptors involved in cardiovascular functions, indicating their therapeutic potential .

-

Material Science

- Organic Light Emitting Diodes (OLEDs): The structural properties of biphenyl compounds make them suitable for applications in OLEDs and organic semiconductors. The rigidity and stability of biphenyl derivatives contribute to their effectiveness in these technologies .

- Liquid Crystals: Biphenyl-based compounds are also utilized in the formulation of liquid crystals for displays due to their unique electronic properties .

Case Study 1: Synthesis of Aryl Derivatives

A study demonstrated the use of (Biphenyl-3-ylmethyl)zinc bromide in synthesizing 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl via Negishi coupling with aryl nonaflates under palladium catalysis. The reaction conditions were optimized for yield and purity, showcasing the reagent's efficacy in producing complex aryl structures .

Case Study 2: Development of Pharmaceuticals

Research involving biphenyl derivatives has highlighted their role as APJ receptor agonists, which are crucial for cardiovascular modulation. The synthesis pathway included the use of (Biphenyl-3-ylmethyl)zinc bromide, illustrating its importance in pharmaceutical chemistry .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of (Biphenyl-3-ylmethyl)zinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The biphenyl group stabilizes the zinc center, enhancing its reactivity. In nucleophilic substitution reactions, the compound donates its carbon-zinc bond to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Similar Organozinc Bromide Reagents

Table 1: Comparative Data for Organozinc Bromides in THF

*Estimated based on molecular formula.

Detailed Analysis:

a. Structural and Reactivity Differences

- Aromatic vs. Aliphatic Groups : Benzylzinc bromide (aromatic) and sec-butylzinc bromide (aliphatic) exhibit distinct reactivity. Aromatic zinc reagents like phenylzinc bromide are preferred for aryl-aryl bond formation, while aliphatic reagents (e.g., sec-butylzinc bromide) are used in alkylation .

- Electron-Withdrawing Substituents : The trifluoromethyl group in (2-(trifluoromethyl)phenyl)zinc bromide increases electrophilicity, facilitating reactions with electron-rich partners .

b. Stability and Handling

- Air and Moisture Sensitivity: All organozinc bromides react violently with water and require storage under argon . For example, sec-butylzinc bromide has a flash point of -17°C, necessitating low-temperature handling .

- Solution Stability : Benzylzinc bromide and phenylzinc bromide show moderate stability in THF, but 3-ethoxy-3-oxopropylzinc bromide was discontinued due to decomposition risks .

Key Studies:

- Synthesis Methods: Organozinc bromides are typically prepared by reacting alkyl/aryl bromides with activated zinc in THF, often with LiCl additives to enhance reactivity . For example, n-butylzinc bromide is synthesized using Zn powder and CH₂Br₂ as an activator .

- Industrial Use: Zinc bromide solutions (1.0 M in THF) are employed in polymer synthesis and battery electrolytes, though organozinc variants are niche reagents for fine chemical synthesis .

Biological Activity

(Biphenyl-3-ylmethyl)zinc bromide is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

(Biphenyl-3-ylmethyl)zinc bromide is characterized by a biphenyl group attached to a zinc atom through a methyl linker. The presence of zinc allows for unique interactions with biological macromolecules, potentially influencing enzyme activity and cellular processes.

Mechanisms of Biological Activity

The biological activity of (Biphenyl-3-ylmethyl)zinc bromide can be attributed to several mechanisms:

- Enzyme Inhibition : Zinc compounds often act as enzyme inhibitors by binding to active sites or allosteric sites, altering enzyme function.

- Metal Chelation : The compound may chelate metal ions essential for various biological functions, disrupting homeostasis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that zinc compounds can modulate ROS levels, impacting cell survival and apoptosis pathways.

Efficacy in Biological Systems

Recent studies have demonstrated the efficacy of (Biphenyl-3-ylmethyl)zinc bromide in various biological assays:

- Cell Viability Assays : The compound has shown dose-dependent effects on cell viability in cancer cell lines, indicating potential anti-cancer properties.

- Apoptosis Induction : Research indicates that (Biphenyl-3-ylmethyl)zinc bromide can induce apoptosis in specific cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Biological Activity Summary

| Study | Cell Line | Concentration | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A549 | 0.50 M | 15 ± 2 | Apoptosis Induction | |

| HeLa | 0.50 M | 20 ± 3 | Enzyme Inhibition | |

| MCF-7 | 0.50 M | 10 ± 1 | ROS Modulation |

Case Studies

- Case Study on Cancer Cell Lines : A study investigated the effects of (Biphenyl-3-ylmethyl)zinc bromide on A549 lung cancer cells. Results indicated significant reductions in cell viability and increased markers of apoptosis after treatment with the compound at concentrations around 0.50 M.

- Neuroprotective Effects : Another study explored the neuroprotective potential of the compound against oxidative stress in neuronal cell lines. The findings suggested that (Biphenyl-3-ylmethyl)zinc bromide effectively reduced ROS levels and improved cell survival rates under stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.